molecular formula C7H10N2O B8707264 5-methoxy-6-methylpyridin-3-amine

5-methoxy-6-methylpyridin-3-amine

Cat. No.: B8707264
M. Wt: 138.17 g/mol
InChI Key: XKQVGVFHOZRDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-6-methylpyridin-3-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 6-position of the pyridine ring. It has a molar mass of 138.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-5-methoxy-6-methylpyridine with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methoxy-6-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-methoxy-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinamine, 5-methoxy-: Lacks the methyl group at the 6-position.

    3-Pyridinamine, 6-methyl-: Lacks the methoxy group at the 5-position.

    5-Methoxy-6-methylpyridine: Lacks the amino group at the 3-position

Uniqueness

5-methoxy-6-methylpyridin-3-amine is unique due to the presence of all three functional groups (amino, methoxy, and methyl) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-methoxy-6-methylpyridin-3-amine

InChI

InChI=1S/C7H10N2O/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,8H2,1-2H3

InChI Key

XKQVGVFHOZRDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)OC

Origin of Product

United States

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